7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
7-amino-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3,6H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKGDCCAIEUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
IWR-1 can be synthesized through a series of chemical reactions involving the formation of a hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl structure. The synthetic route typically involves the reaction of quinoline derivatives with benzamide under specific conditions to form the desired compound . The solubility of IWR-1 in dimethyl sulfoxide (DMSO) is greater than 20.5 mg/mL, and it can be stored below -20°C for several months .
Industrial Production Methods
Industrial production of IWR-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batches and purified using techniques such as liquid chromatography to achieve a purity of greater than 98% .
Chemical Reactions Analysis
Types of Reactions
IWR-1 undergoes various chemical reactions, including:
Oxidation: IWR-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: IWR-1 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of IWR-1 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Cancer Research
IWR-1 has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Its mechanism involves stabilizing the Axin scaffold complex, leading to the degradation of β-catenin, thus inhibiting cancer cell proliferation.
Case Study: Hepatocellular Carcinoma
Research demonstrated that IWR-1 exhibited significant antiproliferative effects against hepatocellular carcinoma cell lines. In vivo studies showed that IWR-1 effectively reduced tumor growth in mouse models, highlighting its potential as a therapeutic agent in liver cancer treatment .
Neurological Disorders
The compound also shows promise in modulating muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.
Case Study: Alzheimer's Disease
In preclinical models, IWR-1 has been shown to enhance cognitive function by modulating neurotransmitter systems. This suggests its potential utility in treating cognitive decline associated with neurodegenerative disorders .
Drug Development
IWR-1 serves as a lead compound for developing new drugs targeting the Wnt signaling pathway. Its structural properties allow for modifications that could enhance its efficacy and specificity.
Table of Related Compounds and Their Activities
| Compound Name | Activity | Reference |
|---|---|---|
| XAV939 | Tankyrase inhibitor; affects Wnt signaling | |
| IWR-3 | Induces Axin stabilization; inhibits Wnt response | |
| IWR-1 | Inhibits β-catenin degradation; potential anticancer agent |
Synthetic Applications
The synthesis of IWR-1 typically involves reactions between quinoline derivatives and benzamides under controlled conditions to achieve high yields and purity. This synthetic pathway is crucial for producing sufficient quantities for research and therapeutic applications .
Mechanism of Action
IWR-1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It stabilizes the Axin-scaffolded destruction complex, promoting the phosphorylation and degradation of β-catenin . This inhibition leads to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment . The molecular targets of IWR-1 include Axin and other components of the β-catenin destruction complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications in M1 PAM Derivatives
VU0453595: A derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, modified with a 2-fluoro-4-(1-methyl-H-pyrazol-4-yl)benzyl group. It acts as a highly selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) with robust in vivo efficacy. Its CNS distribution (Kp = 0.3–3.1) is superior to earlier analogs due to reduced hydrogen-bond donors .
VU6005610 (8b) and VU6005852 (20a): These compounds replace the pyrrolo[3,4-b]pyridin-5-one core with 4,5-dihydropyrrolo-fused heteroaromatics. VU6005610 demonstrates high brain exposure in rodent models, making it a promising candidate for CNS disorders .
Table 1: Key Pharmacological Properties of M1 PAM Derivatives
| Compound | Core Structure | M1 PAM Potency | CNS Kp | Selectivity |
|---|---|---|---|---|
| 7-Amino-6,7-dihydro-5H... | Pyrrolo[3,4-b]pyridin-5-one | Moderate | 0.5–1.2 | Moderate |
| VU0453595 | Modified pyrrolo[3,4-b]pyridinone | High | 0.3–3.1 | High |
| VU6005610 | Dihydropyrrolo-fused heterocycle | High | 2.5–4.0 | Very High |
Substituent-Dependent Bioactivity in Anticancer Agents
Compound 1h : 2-Benzyl-3-(piperidin-1-yl)-6-(pyridin-3-ylmethyl)-7-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This analog shows strong interactions with AKT1 kinase residues (e.g., TRP94, ΔG = −2.60 kcal/mol), critical for inhibiting cancer cell proliferation. The pyridinylmethyl groups enhance π-stacking interactions .
Compound 1k: 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. The chlorophenyl and morpholino substituents improve hydrophobic interactions with VAL284 (ΔG = −2.11 kcal/mol), contributing to its superior binding affinity (ΔG_total = −26.42 kcal/mol) .
Table 2: Interaction Energies of Pyrrolo[3,4-b]pyridin-5-one Derivatives with AKT1 Residues
| Compound | GLN93 (kcal/mol) | TRP94 (kcal/mol) | VAL284 (kcal/mol) | Total ΔG (kcal/mol) |
|---|---|---|---|---|
| 1h | −1.22 | −2.60 | −1.48 | −20.15 |
| 1k | −1.12 | −3.67 | −2.11 | −26.42 |
Structural Diversity in Polyheterocyclic Derivatives
Compound 1 (Morales-Salazar et al.): 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. The thiophene substituents enable π-stacking with TRP94 and hydrophobic interactions, yielding a 73% synthetic yield via Ugi-Zhu reactions .
Compound 5 (Islas-Jácome et al.): 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. The triazole moiety introduces additional hydrogen-bonding sites, enhancing selectivity for kinase targets .
Key Findings and Implications
- Core Flexibility : Replacement of the pyrrolo[3,4-b]pyridin-5-one core with dihydropyrrolo-fused heterocycles (e.g., VU6005610) improves CNS penetration and selectivity .
- Substituent Effects: Chlorophenyl and morpholino groups enhance hydrophobic and hydrogen-bond interactions, critical for anticancer activity .
- Synthetic Accessibility : Ugi-Zhu and multicomponent reactions enable efficient synthesis of diverse analogs with yields exceeding 70% .
Biological Activity
7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, also known as IWR-1, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves a series of chemical reactions that can include the reaction of quinoline derivatives with benzamides under specific conditions. The process aims to achieve high yield and purity, often utilizing techniques such as liquid chromatography for purification.
IWR-1 primarily functions as an inhibitor of the Wnt/β-catenin signaling pathway , which plays a crucial role in cell proliferation and differentiation. It stabilizes the Axin scaffold complex, promoting the phosphorylation and degradation of β-catenin. This action effectively disrupts the signaling pathway that is often aberrantly activated in various cancers .
Biological Activity
Research has demonstrated that IWR-1 exhibits significant antiproliferative effects against several cancer cell lines. Its mechanism involves inducing tubulin depolymerization and inhibiting cell cycle progression. Notably, it has shown efficacy in vivo against hepatocellular carcinoma models in mice .
Table 1: Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits growth in various cancer cell lines (e.g., hepatocellular carcinoma) |
| Mechanism | Inhibits Wnt/β-catenin signaling pathway by stabilizing Axin |
| In Vivo Efficacy | Demonstrated effectiveness in mouse models for liver cancer |
Case Studies
- Hepatocellular Carcinoma Study : In a study involving Balb/c mice with singenic hepatocellular carcinoma, administration of IWR-1 resulted in significant tumor growth inhibition. The study utilized FACS analysis and immunofluorescence to assess the compound's impact on tumor cell proliferation and apoptosis .
- Colon Cancer Research : Another investigation assessed IWR-1's effects on colon cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in colorectal cancer treatment .
Research Findings
Recent studies have highlighted the compound's unique ability to target specific cellular pathways associated with cancer progression. For instance:
- Inhibition of Tumor Growth : IWR-1 has been shown to reduce tumor size significantly in xenograft models.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, leading to reduced proliferation rates.
Q & A
Q. What are the primary synthetic routes for 7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step reactions involving precursor modifications. A common approach includes:
Q. Key factors affecting yield :
- Temperature control during cyclization (e.g., 90–105°C for Pd-catalyzed cross-couplings) .
- Solvent selection (e.g., toluene/EtOH mixtures for Suzuki-Miyaura reactions) .
- Catalytic systems (e.g., Pd(PPh₃)₄ for boronic acid couplings) .
Q. Purity optimization :
- Use of column chromatography (silica gel, Rf values 0.34–0.51) .
- Recrystallization in ethanol or acetonitrile .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments focus on pyrrolopyridine protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm). For example, 7-substituted derivatives show distinct shifts for aryl or alkyl substituents .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., m/z 464.2450 for C₂₉H₂₉N₅O⁺) .
Validation : Cross-reference with computational models (e.g., DFT for NMR predictions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar pyrrolopyridine derivatives?
- Case study : Overlapping NMR signals in diastereomeric mixtures.
- Solution : Use NOESY or COSY to differentiate spatial proximity of protons .
- Alternative : Employ chiral HPLC with amylose-based columns for enantiomeric separation .
- Common pitfalls : Ignoring solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Always report solvent conditions .
Q. What strategies optimize the biological activity of this compound derivatives for kinase inhibition?
- Structure-Activity Relationship (SAR) guidelines :
- Substitution at position 6 : Bulky groups (e.g., benzyl or pyridinylmethyl) enhance binding to kinase ATP pockets .
- Position 7 : Electron-withdrawing groups (e.g., halogens) improve metabolic stability .
- In vitro testing :
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Compare IC₅₀ values with reference inhibitors (e.g., imatinib for Abl kinase) .
Q. How do researchers address low solubility in pharmacological assays for pyrrolopyridine-based compounds?
- Chemical modifications :
- Introduce hydrophilic groups (e.g., morpholino or piperazinyl) at position 3 .
- Use prodrug strategies (e.g., acetylated amines for improved bioavailability) .
- Formulation approaches :
- Nanoemulsions or liposomal encapsulation .
- Co-solvents (e.g., PEG 400 in preclinical studies) .
Q. What computational tools predict the reactivity of this compound in multi-component reactions?
- Software :
- Gaussian 16 for transition-state modeling of Ugi-Zhu reactions .
- AutoDock Vina for docking studies to prioritize substituents .
- Parameters :
- Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular electrostatic potential (MEP) maps for regioselectivity analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
